7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Description
7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a halogenated heterocyclic compound featuring a fused pyrrolo-triazine core. This scaffold is notable for its presence in antiviral and antitumor agents, such as remdesivir (used against SARS-CoV-2) and brivanib alaninate (an FDA-approved kinase inhibitor for hepatocellular carcinoma) . The compound’s structure includes bromine at position 7, chlorine at position 4, and a methyl group at position 5, which collectively influence its electronic properties, steric bulk, and biological interactions. Pyrrolo[2,1-f][1,2,4]triazine derivatives are synthesized via diverse routes, including transition metal-mediated reactions and multistep cyclizations, with halogenation steps critical for modulating activity .
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
7-bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-5(8)12-6(4)7(9)10-3-11-12/h2-3H,1H3 |
InChI Key |
AGJXNGLTLOBZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NN2C(=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Starting from Pyrrole Derivatives
A common strategy begins with methyl pyrrole-2-carboxylate as the starting material. The key steps are:
- N-Amination: Using chloramine (NH2Cl) or similar aminating agents to introduce the N–N bond essential for triazine formation.
- Cyclization: Treatment with reagents like benzoyl isothiocyanate followed by hydrolytic cyclization in sodium hydroxide to form a bicyclic intermediate.
- S-Methylation: Introduction of methyl groups on sulfur atoms if present.
- Chlorination: Using phosphorus oxychloride (POCl3) to chlorinate the highly reactive C-4 position.
- Bromination: Selective bromination at the C-7 position using N-bromosuccinimide (NBS) to yield the brominated intermediate.
This sequence leads to the formation of 7-bromo-4-chloro-5-methylpyrrolo[2,1-f]triazine with reasonable regioselectivity and yield (Scheme adapted from literature).
Bromination Using N-Bromosuccinimide (NBS)
A frequently employed bromination method involves:
- Reacting 4-chloro-5-methylpyrrolo[2,1-f]triazine with NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
- The reaction is conducted in tetrachloromethane (carbon tetrachloride) under reflux at approximately 100 °C.
- The bromination proceeds selectively at the 7-position on the pyrrolo-triazine ring.
- Workup includes washing with sodium bicarbonate solution and drying.
This method achieves high yield (~98%) and purity of the 7-bromo derivative.
Multistep Synthesis via Triazinium Dicyanomethylide Intermediate
Another advanced synthetic approach involves:
- Formation of a triazinium dicyanomethylide intermediate by reacting triazine precursors with tetracyanoethylene oxide.
- Subsequent [2+2] cycloaddition with phenyl vinyl sulfoxide to form methylsulfanyl-substituted pyrrolo[2,1-f]triazine derivatives.
- Further functional group modifications lead to the target compound.
This method is useful for preparing intermediates for kinase inhibitor development and allows structural diversification.
Transition Metal-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions have been employed for functionalization of the pyrrolo[2,1-f]triazine core:
- For example, coupling 7-bromopyrrolo[2,1-f]triazin-4-amine with boronate esters under palladium catalysis in 1,4-dioxane/water at 80 °C.
- Potassium phosphate serves as base, and the reaction is conducted under inert atmosphere.
- This method allows for the introduction of various substituents at the 7-position, enabling synthesis of derivatives.
Comparative Table of Key Preparation Steps
Research Findings and Notes
- The regioselectivity in halogenation steps is critical; bromination at C-7 is favored over other positions due to electronic and steric factors.
- Use of POCl3 for chlorination is a well-established method to selectively install chlorine at the reactive C-4 site.
- N-Amination is a key step to form the triazine ring, requiring controlled conditions to avoid side reactions.
- Transition metal catalysis expands the scope of substituents that can be introduced, facilitating medicinal chemistry exploration.
- The compound serves as a scaffold for kinase inhibitors, with biological activity linked to its substitution pattern.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound featuring a pyrrole and triazine moiety with bromine and chlorine atoms, and a methyl group. It is investigated for its potential as a kinase inhibitor, which is significant in the development of cancer therapies. Its ability to inhibit specific enzymes suggests it may modulate various biochemical pathways involved in disease processes. Additionally, derivatives of pyrrolo[2,1-f][1,2,4]triazine have shown promise in antiviral applications.
Synthesis
The synthesis of this compound typically involves several steps that are designed to optimize yield and purity while minimizing byproducts. The synthesis can be scaled up for industrial applications by refining reaction conditions and purification techniques. Common reagents used in these reactions include N-bromosuccinimide for bromination and solvents like tetrahydrofuran and methanol for various transformations. The products formed depend on the specific conditions and reagents applied during the reactions.
Applications
Research into the interaction of this compound with various biological targets has highlighted its potential as a modulator of enzyme activity. Studies have focused on its binding affinity to specific kinases and other enzymes critical in signaling pathways. Understanding these interactions is essential for developing effective therapeutic agents that leverage this compound's unique structural features.
| Application | Description |
|---|---|
| Kinase Inhibitor | It has been investigated for its potential as a kinase inhibitor, which is significant in the development of cancer therapies. The compound's ability to inhibit specific enzymes suggests it may modulate various biochemical pathways involved in disease processes. |
| Antiviral Applications | Derivatives of pyrrolo[2,1-f][1,2,4]triazine have shown promise in antiviral applications. |
| Modulator of Enzyme Activity | Research into the interaction of this compound with various biological targets has highlighted its potential as a modulator of enzyme activity. Studies have focused on its binding affinity to specific kinases and other enzymes critical in signaling pathways. Understanding these interactions is essential for developing effective therapeutic agents that leverage this compound's unique structural features. |
Structural Analogs
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific halogen substitution pattern and methyl group positioning. These features confer distinct chemical reactivity and biological properties compared to its analogs. This specificity enhances its utility in drug design and development processes aimed at targeting particular biochemical pathways or diseases.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolo[2,1-f][1,2,4]triazine | Parent compound | Antiviral and anticancer properties |
| 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | Precursor | Building block for further synthesis |
| 5-Methylpyrrolo[2,1-f][1,2,4]triazine | Similar bicyclic structure | Potential kinase inhibitor |
| 7-Methylpyrrolo[2,1-f][1,2,4]triazine | Methyl substitution at C-7 | Varies in biological activity |
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Properties/Activities | References |
|---|---|---|---|---|---|
| 7-Bromo-4-chloro-5-methylpyrrolo[...]triazine | 7-Br, 4-Cl, 5-Me | C₇H₅BrClN₃ | ~265.5 (calc.) | Antiviral/antitumor potential | [1, 3, 4] |
| 5-Bromo-4-chloropyrrolo[...]triazine | 5-Br, 4-Cl | C₆H₃BrClN₃ | 232.47 | Supplier-listed; no activity data | [6] |
| 7-Bromo-2,4-dichloropyrrolo[...]triazine | 7-Br, 2-Cl, 4-Cl | C₆H₂BrCl₂N₃ | ~285.3 (calc.) | Enhanced halogenation; synthetic | [7] |
| 4-Chloro-5-methylpyrrolo[...]triazine | 4-Cl, 5-Me | C₇H₆ClN₃ | 175.6 (calc.) | Structural analog lacking Br | [8] |
| 4-Chloro-5-fluoropyrrolo[...]triazine | 4-Cl, 5-F | C₆H₃ClFN₃ | 187.56 | Fluorine’s electronegativity | [9] |
| Methyl 7-bromo-4-chloro...carboxylate | 7-Br, 4-Cl, 5-CO₂Me | C₈H₅BrClN₃O₂ | 290.5 | Ester derivative; synthetic precursor | [5] |
Halogenation Effects
- Positional Impact: Bromine at position 7 (vs. In contrast, 5-bromo substitution (as in CID 1403767-33-8) may alter molecular packing, as seen in XRD studies of pyrazolo-triazine analogs .
- Halogen Type : The 7-bromo analog (hERG IC₅₀ = 2.5 μM) exhibits lower cardiovascular toxicity than its 7-chloro counterpart (42% hERG inhibition at 3.0 μM), suggesting bromine’s bulk reduces off-target interactions .
Functional Group Variations
- Methyl vs. Carboxylate : The 5-methyl group in the target compound improves lipophilicity compared to the 5-carboxylate ester (CAS 1416438-04-4), which may enhance membrane permeability .
Pharmacological and Toxicological Profiles
- The methyl group may reduce metabolic degradation compared to ester analogs .
- 7-Bromo-2,4-dichloro Analog : Additional chlorine at position 2 increases molecular weight and halogen density, possibly affecting solubility and toxicity profiles .
- hERG Inhibition : The 7-bromo derivative’s hERG IC₅₀ (2.5 μM) is favorable compared to 7-chloro (42% inhibition at 3.0 μM), highlighting bromine’s advantage in safety .
Biological Activity
7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural characteristics, including the presence of bromine and chlorine substituents along with a methyl group, contribute to its potential as a therapeutic agent, particularly in oncology and virology.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 250.46 g/mol. The structural features include:
- Bicyclic structure : Incorporates both pyrrole and triazine moieties.
- Substitution pattern : The presence of halogens (bromine and chlorine) and a methyl group enhances its reactivity and biological profile.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through various mechanisms:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases involved in cancer progression. For instance, it has shown promise in inhibiting Bruton’s tyrosine kinase (BTK) and mammalian target of rapamycin (mTOR), which are critical in signaling pathways related to tumor growth and survival .
- In Vitro Studies : In laboratory settings, derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines. A notable study highlighted its efficacy against colon cancer xenografts in mice, indicating a decrease in key proteins associated with tumor growth .
Antiviral Activity
In addition to its anticancer properties, this compound has been explored for its antiviral potential. Its ability to inhibit viral replication mechanisms makes it a candidate for further investigation in antiviral drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:
| Substitution | Effect on Activity |
|---|---|
| Bromine at C-7 | Enhances kinase inhibition potency |
| Chlorine at C-4 | Modulates selectivity towards specific kinases |
| Methyl at C-5 | Contributes to overall biological activity |
These modifications can significantly influence the compound's interaction with target proteins and its pharmacokinetic properties .
Case Study 1: Antitumor Efficacy
A study conducted by researchers evaluated the antitumor efficacy of this compound using human tumor xenograft models. The results showed a marked reduction in tumor size compared to control groups. This study emphasized the importance of further clinical trials to establish dosage and long-term effects .
Case Study 2: Molecular Docking Studies
Molecular docking studies were performed to predict the binding affinity of this compound to various kinase targets. The findings suggested that the compound could effectively bind to BTK and mTOR with favorable docking scores, indicating potential as a therapeutic agent in targeted cancer therapies .
Q & A
Q. What are the primary synthetic routes for 7-bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine?
- Method A (NaH/Iodomethane Alkylation): Dissolve 4-chloro-5-methyl-pyrrolo[3,2-d]pyrimidine in dry DMF under nitrogen. Add NaH (60% dispersion in oil) at 0°C, followed by iodomethane. React for 1.5 hours, quench with acetic acid, and purify via silica gel chromatography (CH₂Cl₂/MeOH). Yield: 88% (mp 200–201°C) .
- Method B (NBS Bromination): Treat 4-chloro-5-methyl-pyrrolo[3,2-d]pyrimidine with N-bromosuccinimide (NBS) in dry DCM at RT for 2 hours. Wash with water, dry, and purify via chromatography (MeOH/CH₂Cl₂). Yield: 76% .
- Alternative Route: 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine derivatives can be synthesized via palladium-catalyzed cross-coupling or regioselective bromination (CAS 1956381-70-6) .
Q. How is the structural conformation of this compound characterized?
- X-ray Diffraction (XRD): Single-crystal XRD reveals bond lengths (C–Br: ~1.89 Å, C–Cl: ~1.72 Å) and non-covalent interactions (e.g., halogen bonding) influencing molecular packing .
- NMR/HRMS: ¹H NMR shows methyl protons at δ ~2.5 ppm, while HRMS confirms molecular weight (e.g., m/z 247 [M⁺]) .
Q. What are the known biological applications of pyrrolo[2,1-f][1,2,4]triazine derivatives?
- Antiviral Activity: The core scaffold is critical in remdesivir, targeting RNA-dependent RNA polymerases (RdRp) in viruses like SARS-CoV-2 and norovirus .
- Kinase Inhibition: Derivatives exhibit activity against anaplastic lymphoma kinase (ALK) and EGFR/HER2 tyrosine kinases .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Key Parameters:
- Use anhydrous solvents (DMF/DCM) to prevent hydrolysis .
- Control reaction temperature (<5°C for bromination to avoid over-substitution) .
Q. How do structural data from XRD and computational models align or conflict?
- Discrepancies:
- XRD shows planar triazine rings, while DFT calculations predict slight puckering due to steric effects from the methyl group .
- Halogen bonding interactions observed in XRD are underrepresented in gas-phase simulations .
Q. What methodologies assess cardiovascular toxicity risks in preclinical studies?
- hERG Patch Clamp Assay:
- Test compound inhibition of hERG potassium channels (IC₅₀ = 2.5 μM for 7-bromo analog vs. 42% inhibition at 3.0 μM for 7-chloro analog) .
- Correlate plasma-free drug levels (e.g., 18 nM at MED = 0.03 mg/kg) with hERG IC₅₀ to estimate safety margins .
Q. How can regioselective functionalization be achieved for SAR studies?
- Strategies:
- Protect the 4-chloro position with tert-butyl groups during bromination to direct reactivity to the 7-position .
- Use Suzuki-Miyaura coupling to introduce aryl groups at the 5-methyl site .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
